(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-2-25-13-11-23-17-9-8-15(21)14-18(17)27-20(23)22-19(24)10-12-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFYHJBQWGJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a complex organic compound with a unique molecular structure that includes a benzo[d]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features several distinctive structural components:
- Bromine Atom : Enhances reactivity and biological activity.
- Ethoxyethyl Group : Potentially increases solubility and bioavailability.
- Benzo[d]thiazole Moiety : Commonly associated with diverse pharmacological properties.
The molecular formula of the compound is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 396.32 g/mol.
Antibacterial Properties
Studies have indicated that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Preliminary research suggests that the compound may also possess anticancer properties. Derivatives containing the benzo[d]thiazole structure have shown inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the observed effects:
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of MMPs |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections.
- Anticancer Study : In another investigation, the compound was tested on various cancer cell lines. The results showed that it effectively reduced cell proliferation and induced cell cycle arrest at the G1 phase, highlighting its potential as an anticancer drug candidate.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Benzo[d]thiazol-2(3H)-ylidene core with a Z-configuration.
- Compound 20 (): 1,3,4-Thiadiazol-2-yl core fused to a phenol group.
- Compound : Benzo[d]thiazol-2(3H)-ylidene core with ethyl and methyl substituents.
- Compounds : Benzothiazole-2-yl core with trifluoromethyl and acetamide substituents.
The benzothiazole core in the target compound and ’s analog provides π-conjugation and planar rigidity, whereas the thiadiazole in Compound 20 introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity .
Substituent Effects
The bromo group in the target compound enhances electrophilicity compared to ethyl or trifluoromethyl groups. The 2-ethoxyethyl group improves solubility relative to methyl substituents, while the phenoxypropanamide side chain offers distinct steric and electronic profiles compared to sulfonyl or acetamide groups .
Physicochemical Properties
Melting Points and Stability
Spectral Data
The absence of NH₂ groups in the target compound distinguishes its IR profile from ’s triazole derivatives. Its Z-configuration would also influence chemical shifts in ¹H-NMR due to restricted rotation .
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Core Formation : Cyclization of 2-aminothiophenol with aldehydes/ketones to form the benzothiazole core .
- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ to introduce bromine at the 6-position .
- Functionalization : Coupling the core with 3-phenoxypropanamide via nucleophilic substitution or condensation reactions.
Optimization : - Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–80°C) improve yields .
- Catalysts like triethylamine enhance reaction efficiency in amide bond formation .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration and substituent positions (e.g., ethoxyethyl and phenoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the common chemical reactions involving this benzothiazole derivative?
- Substitution : Bromine at the 6-position can be replaced with nucleophiles (e.g., methoxide or cyanide) .
- Oxidation/Reduction : The thiazole ring or amide group may undergo redox reactions using H₂O₂ or NaBH₄ .
- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding intermediates for further derivatization .
Q. How is initial biological activity screening conducted for this compound?
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production in academic settings?
- Continuous Flow Reactors : Minimize side reactions and enhance reproducibility .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent undesired substitutions during synthesis .
- Purification : HPLC or column chromatography ensures high purity (>95%) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace bromine with Cl, F, or I to assess halogen effects on bioactivity .
- Side Chain Modification : Alter the ethoxyethyl or phenoxy groups to optimize lipophilicity and target binding .
- Bioisosteres : Substitute the benzothiazole ring with thiadiazole or oxazole to evaluate scaffold flexibility .
Q. What mechanistic insights exist for its interaction with biological targets?
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases, confirmed via X-ray crystallography .
- DNA Intercalation : Fluorescence quenching studies suggest intercalation with DNA, disrupting replication .
- Receptor Modulation : Docking simulations predict affinity for G-protein-coupled receptors (GPCRs) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolves dynamic effects causing peak splitting .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Provides definitive structural confirmation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via HPLC .
- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating above 80°C causes amide hydrolysis .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromine substituent .
Q. How are derivatives designed to enhance selectivity for specific biological targets?
- Pharmacophore Modeling : Identify critical moieties (e.g., phenoxy group) using software like Schrödinger .
- Fragment-Based Design : Combine active fragments (e.g., benzothiazole + propanamide) to improve potency .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
